1-((1-(1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting moieties, including an azetidine ring, a triazole ring, and a pyrrolidinone ring. Azetidine is a saturated heterocyclic compound containing three carbon atoms and one nitrogen atom . Triazole is a class of heterocyclic compounds that exist in two isomeric forms, one with two adjacent nitrogen atoms and the other with nonadjacent nitrogen atoms . Pyrrolidinone is a class of organic compounds that contain a pyrrolidine backbone, and a ketone functional group on the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine and pyrrolidinone rings would add rigidity to the structure, while the triazole ring could potentially participate in hydrogen bonding and π-π stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles might increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
Research indicates that derivatives incorporating pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, akin to the structure of interest, have shown promising antibacterial properties. These compounds have been synthesized to expand the spectrum of activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis, showcasing their potential in addressing fastidious Gram-negative bacterial infections (Genin et al., 2000).
Anticancer Agents
Some studies have focused on the synthesis of compounds with a similar backbone structure, exploring their anticancer potential. For instance, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with various pharmacophores at position-1, displayed moderate antitumor potential against selected tumor cell lines in in vitro evaluations, hinting at the structure's relevance in developing anticancer therapies (Rostom et al., 2011).
CNS Active Agents
The structure is also being explored in the context of central nervous system (CNS) activities. Research into the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone suggests potential antidepressant and nootropic activities. This indicates the compound's structure could serve as a foundation for developing new CNS active agents (Thomas et al., 2016).
Monoamine Oxidase Inhibitors
Derivatives of the core structure have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. Compounds like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have shown to be reversible, highly potent, and selective inhibitors of MAO type A, indicating potential applications in treating conditions like depression (Mai et al., 2002).
Idiopathic Pulmonary Fibrosis Treatment
The structure's derivatives have been considered for the development of therapeutic agents for idiopathic pulmonary fibrosis, a chronic, progressive lung disease. For example, a compound designed around a similar molecular framework has shown high affinity and selectivity for the αvβ6 integrin, a protein implicated in tissue repair and fibrosis, supporting its potential use in treating this condition (Procopiou et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-19-7-4-3-6-16(19)9-10-21(28)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-8-20(24)27/h3-4,6-7,13,18H,2,5,8-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBAXDRIXANILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.